molecular formula C11H8FNO3 B2423187 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1092288-74-8

2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B2423187
CAS No.: 1092288-74-8
M. Wt: 221.187
InChI Key: MJZSMAZAUQLCLU-UHFFFAOYSA-N
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Description

2-(6-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid (CAS 1092288-74-8) is a high-purity fluorinated quinoline derivative intended for research and development use. This compound serves as a versatile chemical building block, particularly in the synthesis and exploration of novel fluoroquinolone antibiotics . The fluoroquinolone core structure is known for its broad-spectrum biological activity, and modifications at various positions on the quinoline ring, such as the N-1 position which is modified by the acetic acid side chain in this reagent, are a central strategy in medicinal chemistry for optimizing antibacterial potency and spectrum . Researchers value this compound as a critical intermediate for constructing more complex molecules. Its structure makes it a valuable precursor for investigating structure-activity relationships (SAR), especially in the development of agents targeting DNA gyrase and topoisomerase IV in bacterial cells . The presence of the fluorine atom at the C-6 position and the acetic acid moiety at the N-1 position are key features that contribute to the pharmacophore model of advanced quinolone-based therapeutics . This product is offered for research applications only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

2-(6-fluoro-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-7-1-2-9-8(5-7)10(14)3-4-13(9)6-11(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZSMAZAUQLCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=CN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction begins with the formation of an enamine intermediate between 5-fluoroanthranilic acid and diethyl ethoxymethylenemalonate. Cyclization occurs via intramolecular nucleophilic attack, followed by aromatization to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Subsequent decarboxylation under acidic conditions produces 6-fluoro-4-hydroxyquinoline, which is oxidized to 6-fluoro-4-oxoquinoline using potassium persulfate or other oxidizing agents.

Key Reaction Conditions :

  • Aniline derivative : 5-fluoroanthranilic acid (0.1 mol)
  • β-keto ester : Diethyl ethoxymethylenemalonate (0.12 mol)
  • Solvent : Diphenyl ether (200 mL)
  • Temperature : 220–240°C, reflux for 6–8 hours
  • Decarboxylation agent : Concentrated HCl (10 mL), 100°C, 2 hours
  • Oxidizing agent : K₂S₂O₈ (1.5 equiv), H₂SO₄ (0.5 M), 80°C, 4 hours

Limitations and Yield Optimization

The Gould-Jacobs method often suffers from moderate yields (40–60%) due to competing side reactions during decarboxylation. Purification challenges arise from residual diphenyl ether, necessitating column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Microwave-assisted synthesis has been reported to improve reaction efficiency, reducing time to 2 hours with yields up to 75%.

Acetic Acid Moiety Incorporation via Nucleophilic Alkylation

The final step involves introducing the acetic acid group at the 1-position of 6-fluoro-4-oxoquinoline. This is achieved through nucleophilic alkylation using bromoacetic acid or its protected derivatives.

Direct Alkylation with Bromoacetic Acid

6-Fluoro-4-oxoquinoline (10 mmol) is reacted with bromoacetic acid (12 mmol) in DMF containing K₂CO₃ (15 mmol) at 60°C for 8 hours. The reaction proceeds via SN2 mechanism, with the quinoline nitrogen acting as the nucleophile.

Workup :

  • Dilute with ice water (200 mL)
  • Adjust pH to 2–3 with 1 M HCl
  • Extract with ethyl acetate (3 × 50 mL)
  • Dry over Na₂SO₄ and concentrate

Yield : 50–60%
Purity : 92–95%

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with reduced nucleophilicity at nitrogen, the Mitsunobu reaction couples 6-fluoro-4-oxoquinoline with tert-butyl bromoacetate using triphenylphosphine and diethyl azodicarboxylate (DEAD). Acidic hydrolysis (HCl/dioxane) removes the tert-butyl protecting group.

Conditions :

  • Solvent : THF (50 mL)
  • Reagents : PPh₃ (1.2 equiv), DEAD (1.1 equiv)
  • Temperature : 0°C → room temperature, 12 hours
  • Hydrolysis : 4 M HCl in dioxane, 2 hours

Yield : 70–75%

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Gould-Jacobs Cyclocondensation 40–60 85–90 Moderate
Electrophilic Fluorination Selectfluor reaction 55–65 >95 High
Directed Metalation DoM/Boc protection 60–70 98 Low
Direct Alkylation SN2 with bromoacetic acid 50–60 92–95 High
Mitsunobu DEAD-mediated coupling 70–75 97 Moderate

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost, safety, and environmental impact. Continuous flow reactors improve heat transfer in exothermic steps like fluorination. Green chemistry principles advocate replacing diphenyl ether with cyclopentyl methyl ether (CPME) in Gould-Jacobs reactions, reducing toxicity.

Process Intensification Strategies :

  • Microwave-assisted decarboxylation : Reduces step time from 2 hours to 15 minutes
  • Catalytic fluorination : Recyclable ionic liquid-supported Selectfluor analogs decrease reagent waste
  • In situ crystallization : Eliminates column chromatography for final product isolation

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinolone analogs.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while reduction can produce hydroquinolones.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound’s potential antibacterial properties make it a subject of interest in biological research. Studies may focus on its efficacy against various bacterial strains and its mechanism of action.

Medicine

In medicine, 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid derivatives may be investigated for their therapeutic potential. Research may include the development of new antibiotics or other pharmaceutical agents.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with molecular targets such as bacterial enzymes. The compound may inhibit the activity of enzymes essential for bacterial DNA replication, leading to the disruption of bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar structure.

    Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.

    Levofloxacin: A fluoroquinolone known for its broad-spectrum activity.

Uniqueness

2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its specific substitution pattern and functional groups. The presence of the acetic acid moiety may confer distinct chemical and biological properties compared to other quinolones.

Biological Activity

2-(6-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a member of the quinolone family, known for its diverse biological activities, particularly in antibacterial and anticancer domains. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline core with a fluorine atom at the 6-position and an acetic acid moiety. Its molecular formula is C11H8FNO3C_{11}H_{8}FNO_{3}, with a molecular weight of approximately 221.18 g/mol. The presence of the fluorine atom enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.

Antibacterial Activity

Mechanism of Action:
2-(6-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid exhibits significant antibacterial properties primarily through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription, making them prime targets for antibacterial agents.

Activity Spectrum:
The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it can effectively inhibit bacterial growth, showcasing potential as a therapeutic agent for treating bacterial infections.

Activity Type Mechanism of Action Example Studies
AntibacterialInhibition of DNA gyrase and topoisomerase IVEffective against various bacterial strains

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(6-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid. It has been observed to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Mechanism of Action:
The anticancer activity is attributed to the activation of caspases, which are critical mediators in the apoptotic pathway. This compound triggers cell cycle arrest and promotes apoptosis through various signaling pathways.

Activity Type Mechanism of Action Example Studies
AnticancerInduction of apoptosis via caspase activationInduces apoptosis in MCF-7 and HeLa cells

Case Studies and Research Findings

  • Antibacterial Evaluation:
    A study demonstrated that 2-(6-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antibacterial agent .
  • Anticancer Studies:
    In vitro assays revealed that this compound significantly reduced cell viability in MCF-7 cells, with IC50 values indicating potent anticancer activity. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Molecular Docking Studies:
    Computational studies have shown that 2-(6-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid binds effectively to target proteins associated with cancer progression and bacterial resistance, supporting its role as a dual-action therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural integrity of 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid?

  • Methodology :

  • Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Gradient elution with acetonitrile/water (0.1% formic acid) is recommended for resolving polar impurities .
  • Structural Confirmation : Employ <sup>1</sup>H and <sup>13</sup>C NMR to verify the quinolinone backbone, fluorinated aromatic protons, and acetic acid side chain. Compare chemical shifts with related quinoline derivatives (e.g., δ ~8.5 ppm for H-5 in the quinolinone ring) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]<sup>+</sup>) and detect fragmentation patterns consistent with the fluoro and oxo substituents .

Q. How can synthetic routes for 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid be optimized to improve yield?

  • Methodology :

  • Stepwise Synthesis : Start with 6-fluoro-4-hydroxyquinoline, followed by alkylation with bromoacetic acid under basic conditions (e.g., K2CO3 in DMF). Monitor reaction progress via TLC .
  • Catalytic Optimization : Test palladium or copper catalysts for coupling reactions. For example, Pd(OAc)2/Xantphos systems have been effective in analogous quinoline syntheses .
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC to isolate the final product .

Advanced Research Questions

Q. How do steric and electronic effects of the 6-fluoro substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution and frontier molecular orbitals. The fluorine atom’s electronegativity may enhance hydrogen-bonding interactions with biological targets .
  • Comparative SAR Studies : Synthesize analogs with Cl, Br, or H at the 6-position and compare their binding affinities to target proteins (e.g., FABP4/5 inhibitors) .
  • Crystallography : Co-crystallize the compound with target enzymes to resolve fluorine’s role in active-site interactions .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodology :

  • Dynamic NMR Studies : For ambiguous <sup>1</sup>H NMR peaks (e.g., rotamers in the acetic acid side chain), perform variable-temperature NMR to distinguish between conformational isomers .
  • Isotopic Labeling : Synthesize <sup>19</sup>F-labeled analogs to simplify fluorine-related signal assignments in crowded spectral regions .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate protons with carbons, particularly for overlapping aromatic signals .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

  • Methodology :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the quinolinone ring) .
  • Prodrug Design : Modify the acetic acid moiety (e.g., esterification) to enhance bioavailability and compare pharmacokinetic profiles .
  • Toxicity Profiling : Use zebrafish or rodent models to assess off-target effects linked to fluorine bioaccumulation .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial potential?

  • Methodology :

  • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include controls like ciprofloxacin .
  • Time-Kill Kinetics : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
  • Resistance Studies : Serial passage assays can predict resistance development by exposing bacteria to sub-inhibitory concentrations .

Q. How can computational tools predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding poses with CYP3A4 or CYP2D6. Focus on fluorine’s potential to form halogen bonds with heme iron .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., Phe304 in CYP3A4) .
  • Inhibition Assays : Validate predictions with fluorometric CYP inhibition kits (e.g., P450-Glo™) .

Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC50, Hill slope) using GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences in cell viability .
  • Reproducibility Metrics : Report %CV for triplicate experiments and include positive controls (e.g., doxorubicin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.